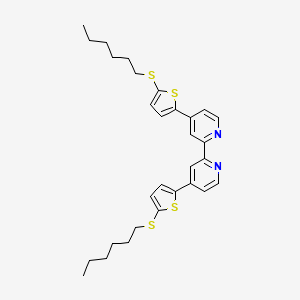

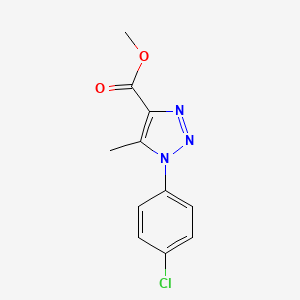

![molecular formula C7H13NO B3084969 (4aS,7aR)-八氢环戊并[b]吗啉 CAS No. 1147181-72-3](/img/structure/B3084969.png)

(4aS,7aR)-八氢环戊并[b]吗啉

描述

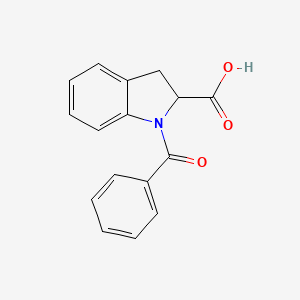

“(4aS,7aR)-Octahydrocyclopenta[b]morpholine” is a morpholine derivative . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .

Synthesis Analysis

The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine derivatives, including “(4aS,7aR)-Octahydrocyclopenta[b]morpholine”, is complex and can involve multiple conformers in the gas phase . Theoretical calculations and IR spectral analysis have been used to confirm the most stable conformers .Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions . Recent progress in the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .Physical And Chemical Properties Analysis

Morpholine is a colourless, oily, hygroscopic, volatile liquid with a characteristic amine odour . It is heavier than air and, as a result, the vapour can travel a significant distance to a source of ignition and "flash back" .科学研究应用

Biopharmaceutical Research

Morpholinos, which include “(4aS,7aR)-Octahydrocyclopenta[b]morpholine”, are a radical re-design of DNA and provide decisive advantages over the more conventional oligo types used for modulating gene expression . They are used for identifying the function and studying the control of genes, as well as for validating prospective protein targets in drug development programs .

Antisense Therapeutics

Morpholinos are commonly called ‘antisense’ oligos because they are typically used to bind the ‘sense’ sequence of a messenger RNA . They have been used in the development of antisense therapeutics, a strategy devised by Dr. James Summerton in 1969 .

Gene Expression Modulation

Morpholinos are used for modulating the expression of genes. They should have high efficacy, very high sequence specificity, good stability in biological systems, predictable targeting, and a general lack of off-target effects .

Anti-malarial Drug Development

New analogs of morpholine have been synthesized and evaluated for their antiplasmodial activity against the human malaria parasite Plasmodium falciparum . These novel compounds demonstrated moderate antiplasmodial activity without any toxic effects .

Inhibitors of Malarial Aspartyl Proteases

Morpholine analogs decorated with hydroxyethylamine (HEA) pharmacophore have been widely studied as inhibitors of malarial aspartyl proteases . These compounds have shown potential as multistage antimalarials .

Synthesis of Biologically Relevant Compounds

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

安全和危害

作用机制

Target of Action

Morpholine derivatives have been known to interact with various biological targets

Mode of Action

Morpholine derivatives have been shown to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways . This compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It’s known that morpholine derivatives can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This compound might affect similar pathways, but more research is needed to determine the exact biochemical pathways it influences.

Pharmacokinetics

Morpholine derivatives are known to have diverse pharmacokinetic properties

Action Environment

The action, efficacy, and stability of (4aS,7aR)-Octahydrocyclopenta[b]morpholine can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other compounds can affect its activity

属性

IUPAC Name |

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPPCBSLJVBQR-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)OCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

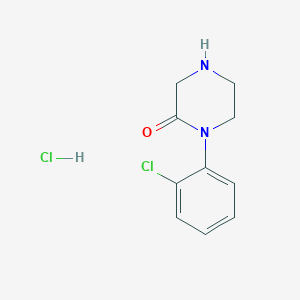

![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)

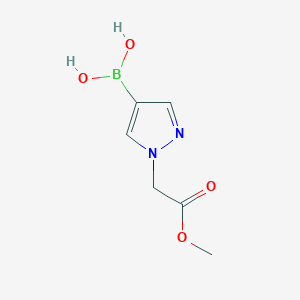

![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)

![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)

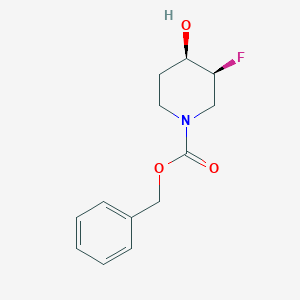

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)

![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)